3,4',5-Tribromobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 3,4’,5-Tribromobiphenyl is C12H7Br3 . The InChI string is InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H and the SMILES string is C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br .Physical and Chemical Properties Analysis
The molecular weight of 3,4’,5-Tribromobiphenyl is 390.90 g/mol . Other physical and chemical properties such as solubility, boiling point, and melting point are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Structural Analysis : New compounds involving 3,4',5-Tribromobiphenyl derivatives, such as europium(III) complexes, have been synthesized and characterized. These complexes, like Eu(PBI)3.L, demonstrate interesting properties including luminescent properties and unique coordination polyhedron structures, indicating potential applications in materials science and photonics (Biju, Raj, Reddy, & Kariuki, 2006).
Materials Science and Engineering
Corrosion Control : Research has shown that compounds related to this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, can effectively inhibit corrosion of mild steel in acidic environments. This suggests potential applications in the development of corrosion-resistant materials and coatings (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Molecular Rotors and Dynamics : Studies on biphenylene derivatives have contributed to understanding molecular rotors' dynamics in solid states. Such research can inform the development of novel materials with dynamic properties, such as responsive or adaptive materials (O'Brien, Karlen, Khan, & Garcia‐Garibay, 2010).
Photonics and Electronics
- Organic Light-Emitting Diodes (OLEDs) : Biphenyl derivatives similar to this compound have been used to develop materials for phosphorescent OLEDs. These materials, such as TBBI and Me-TBBI, show promise in enhancing the performance of OLEDs, suggesting potential in display technology and lighting (Ge, Hayakawa, Ando, Ueda, Akiike, Miyamoto, Kajita, & Kakimoto, 2008).
Advanced Applications in Chemistry
Supramolecular Chemistry : Research on supramolecular dendrimers incorporating phenylpropyl ether-based units shows the potential of these structures in designing advanced molecular systems. Such systems could have applications in drug delivery, nanotechnology, and materials science (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).
- derivatives of dihydropyridines, which are structurally related to this compound, have contributed to understanding intramolecular electron transfer processes in photochemistry. These insights are valuable for developing photolabile drugs and designing photoinduced electron-transfer systems, which can have applications in solar energy conversion and photoresponsive materials (Fasani, Fagnoni, Dondi, & Albini, 2006).
Mechanism of Action
Target of Action
The primary target of 3,4’,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of AhR leads to changes in the expression of target genes involved in various biochemical pathways. For instance, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Pharmacokinetics
As a polybrominated biphenyl, it is likely to have low water solubility and high lipid solubility, leading to bioaccumulation in fatty tissues .
Result of Action
The activation of AhR by 3,4’,5-Tribromobiphenyl can lead to various molecular and cellular effects. It mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is also involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4’,5-Tribromobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation and can accumulate in the environment . Its use is banned or restricted in most areas due to its toxicity and persistence in the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,4’,5-Tribromobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. One of the primary interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. When 3,4’,5-Tribromobiphenyl binds to AhR, it activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons.
Cellular Effects
3,4’,5-Tribromobiphenyl has notable effects on various cell types and cellular processes. It can interfere with human metabolism by producing highly reactive intermediates during detoxification or by binding to specific enzymes, receptors, and membranes . This interference can lead to metabolic disruption, affecting cell signaling pathways, gene expression, and cellular metabolism. Exposure to 3,4’,5-Tribromobiphenyl may cause symptoms such as nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness .
Molecular Mechanism
The molecular mechanism of 3,4’,5-Tribromobiphenyl involves its binding interactions with biomolecules and its role as an enzyme activator. By binding to the AhR, 3,4’,5-Tribromobiphenyl activates the transcription of genes involved in xenobiotic metabolism . This activation leads to the production of enzymes that metabolize and detoxify harmful compounds. Additionally, 3,4’,5-Tribromobiphenyl can mediate toxic effects by disrupting normal cellular functions and inducing oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4’,5-Tribromobiphenyl can change over time. The compound’s stability and degradation are crucial factors in determining its long-term impact on cellular function. Studies have shown that 3,4’,5-Tribromobiphenyl can persist in the environment and accumulate in lipid-rich tissues, such as the liver and adipose tissue . This accumulation can lead to prolonged exposure and potential long-term effects on cellular health.
Dosage Effects in Animal Models
The effects of 3,4’,5-Tribromobiphenyl vary with different dosages in animal models. At lower doses, the compound may cause mild metabolic disruptions, while higher doses can lead to severe toxic effects. Studies have shown that high doses of 3,4’,5-Tribromobiphenyl can cause weight loss, skin disorders, and adverse effects on the liver, kidneys, and thyroid gland . These findings highlight the importance of understanding the dosage-dependent effects of this compound in animal models.
Metabolic Pathways
3,4’,5-Tribromobiphenyl is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for xenobiotic metabolism. The compound can be absorbed via oral, inhalation, and dermal routes and tends to accumulate in lipid-rich tissues due to its lipophilic nature . This accumulation can affect metabolic flux and alter metabolite levels, leading to potential health risks.
Transport and Distribution
Within cells and tissues, 3,4’,5-Tribromobiphenyl is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver, adipose tissue, and breast milk . This distribution pattern can influence the compound’s localization and accumulation, affecting its overall impact on cellular health.
Subcellular Localization
The subcellular localization of 3,4’,5-Tribromobiphenyl is primarily within the cell membrane . This localization can affect the compound’s activity and function, as it interacts with membrane-bound receptors and enzymes. The targeting signals and post-translational modifications that direct 3,4’,5-Tribromobiphenyl to specific compartments or organelles are essential for understanding its precise role in cellular processes.
Properties
IUPAC Name |
1,3-dibromo-5-(4-bromophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLLBFUHDNYTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222712 | |
Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72416-87-6 | |
Record name | 3,4',5-Tribromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072416876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4',5-Tribromobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4',5-TRIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51T1CC66O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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